1-T-Butyl-4-isopropyl-5-trifluoromethylimidazole
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Overview
Description
1-T-Butyl-4-isopropyl-5-trifluoromethylimidazole is a synthetic organic compound with the molecular formula C11H17F3N2. It is characterized by the presence of a trifluoromethyl group, an isopropyl group, and a tert-butyl group attached to an imidazole ring.
Preparation Methods
The synthesis of 1-T-Butyl-4-isopropyl-5-trifluoromethylimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1H-imidazole, tert-butyl bromide, isopropyl bromide, and trifluoromethyl iodide.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the substitution reactions.
Synthetic Route: The synthetic route involves the sequential introduction of the tert-butyl, isopropyl, and trifluoromethyl groups onto the imidazole ring. This is achieved through nucleophilic substitution reactions, where the bromide or iodide groups are replaced by the desired substituents.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-T-Butyl-4-isopropyl-5-trifluoromethylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol).
Scientific Research Applications
1-T-Butyl-4-isopropyl-5-trifluoromethylimidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-T-Butyl-4-isopropyl-5-trifluoromethylimidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing its biological activity and reactivity .
Comparison with Similar Compounds
1-T-Butyl-4-isopropyl-5-trifluoromethylimidazole can be compared with other similar compounds, such as:
1-T-Butyl-4-isopropylimidazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-T-Butyl-5-trifluoromethylimidazole: Lacks the isopropyl group, leading to variations in reactivity and applications.
4-Isopropyl-5-trifluoromethylimidazole: Lacks the tert-butyl group, affecting its stability and interactions.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-tert-butyl-4-propan-2-yl-5-(trifluoromethyl)imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2/c1-7(2)8-9(11(12,13)14)16(6-15-8)10(3,4)5/h6-7H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAPBBUWGNZEPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(C=N1)C(C)(C)C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563419 |
Source
|
Record name | 1-tert-Butyl-4-(propan-2-yl)-5-(trifluoromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129247-52-5 |
Source
|
Record name | 1-tert-Butyl-4-(propan-2-yl)-5-(trifluoromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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